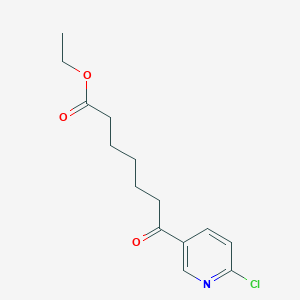

Ethyl 7-(6-chloropyridin-3-YL)-7-oxoheptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 7-(6-chloropyridin-3-YL)-7-oxoheptanoate is a useful research compound. Its molecular formula is C14H18ClNO3 and its molecular weight is 283.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Key Intermediates

Synthesis of Pyrones and Pyridines

Ethyl 7-(6-chloropyridin-3-yl)-7-oxoheptanoate is used in the synthesis of various pyrones and pyridines. For instance, it is involved in the synthesis of 4-methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate leading to pestalotin (Takeda, Amano, & Tsuboi, 1977).

Development of Potential Anticancer Agents

Research has shown the utility of this compound in developing potential anticancer agents, particularly pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which have demonstrated effects on cell proliferation and survival in cancer models (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Antihypertensive Activity

This compound is also a precursor in the synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives, which are expected to exhibit antihypertensive activity (Kumar & Mashelker, 2006).

Insecticidal Activity

Studies also suggest its role in synthesizing compounds with insecticidal properties. For example, derivatives of this compound have shown good insecticidal activity, indicating its potential in pest control applications (Shi, Zhu, & Song, 2008).

Molluscicidal Properties

Additionally, derivatives of this compound have been explored for their molluscicidal properties, which could be significant in controlling snail populations that are vectors for diseases like schistosomiasis (El-bayouki & Basyouni, 1988).

Mechanism of Action

Target of Action

The primary target of Ethyl 7-(6-chloropyridin-3-YL)-7-oxoheptanoate is the nicotinic acetylcholine receptor (nAChR) . The nAChR plays a crucial role in transmitting signals in the central nervous system. This compound binds to the nAChR, leading to a disruption in the normal functioning of the nervous system .

Mode of Action

This compound, similar to other neonicotinoids, works by blocking neural signaling in the central nervous system . It binds irreversibly to the nAChR, causing a stop in the flow of ions in the postsynaptic membrane of neurons . This leads to paralysis and eventually death .

Biochemical Pathways

The compound affects the neural signaling pathway. By binding to the nAChR, it disrupts the normal flow of ions across the neuron’s membrane . This disruption in the ion flow leads to a failure in the transmission of neural signals, resulting in paralysis and death .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a log Kp (skin permeation) of -6.12 cm/s .

Result of Action

The result of the action of this compound is the disruption of neural signaling, leading to paralysis and death . This is due to the compound’s irreversible binding to the nAChR, which stops the flow of ions across the neuron’s membrane .

Properties

IUPAC Name |

ethyl 7-(6-chloropyridin-3-yl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO3/c1-2-19-14(18)7-5-3-4-6-12(17)11-8-9-13(15)16-10-11/h8-10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVLBCYRJSHETE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CN=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641802 |

Source

|

| Record name | Ethyl 7-(6-chloropyridin-3-yl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-69-3 |

Source

|

| Record name | Ethyl 6-chloro-ζ-oxo-3-pyridineheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(6-chloropyridin-3-yl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.